molecular formula C7H12N2O3 B14866503 2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid

2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid

Cat. No.: B14866503
M. Wt: 172.18 g/mol
InChI Key: KDEJIMILZLCGDF-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C7H12N2O3. It features a piperazine ring substituted with a methyl group and an oxo group, making it a versatile building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid typically involves the cyclization of amino acids or their derivatives. One efficient method includes the use of chiral 1,2-diamine intermediates that undergo annulation to form the desired piperazine ring . This process can be carried out under mild conditions, often using metal-free catalysts to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods are designed to be environmentally benign and cost-effective, utilizing sustainable practices and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

Major products formed from these reactions include various substituted piperazines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid stands out due to its unique substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(3-methyl-2-oxopiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5-7(12)9(3-2-8-5)4-6(10)11/h5,8H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEJIMILZLCGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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